Bienvenue dans la boutique en ligne BenchChem!

Magnesium tantalum oxide (MgTa2O6)

microwave dielectric ceramics trirutile ATa2O6 quality factor Q×f

Magnesium tantalum oxide (MgTa2O6) is a ternary oxide ceramic crystallizing in the tetragonal trirutile structure (space group P4₂/mnm, No. 136), consisting of corner- and edge-sharing MgO₆ and TaO₆ octahedra.

Molecular Formula Mg2O7Ta2
Molecular Weight 522.5 g/mol
CAS No. 12293-61-7
Cat. No. B085715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium tantalum oxide (MgTa2O6)
CAS12293-61-7
Molecular FormulaMg2O7Ta2
Molecular Weight522.5 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Ta+5].[Ta+5]
InChIInChI=1S/2Mg.7O.2Ta/q2*+2;7*-2;2*+5
InChIKeyCJXLIMFTIKVMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Tantalum Oxide (MgTa2O6, CAS 12293-61-7): Trirutile-Type Microwave Dielectric Ceramic with Multi-Functional Electronic and Photocatalytic Potential


Magnesium tantalum oxide (MgTa2O6) is a ternary oxide ceramic crystallizing in the tetragonal trirutile structure (space group P4₂/mnm, No. 136), consisting of corner- and edge-sharing MgO₆ and TaO₆ octahedra [1]. It occupies a specific stoichiometric position within the MgO–Ta₂O₅ binary phase system, distinct from Mg₄Ta₂O₉ and the metastable Mg₃Ta₂O₈ [2]. MgTa2O6 is primarily recognized as a medium-permittivity microwave dielectric ceramic (εr ∼28, Q×f up to ∼110,000 GHz) with intrinsic positive temperature coefficient of resonant frequency (τf ∼+30 to +53 ppm/°C), making it a critical building block for frequency-stable dielectric resonators and filters in 5G and millimeter-wave communication devices [3]. Beyond microwave dielectrics, MgTa2O6 has demonstrated notable performance in photocatalytic water splitting, high-temperature thermoelectrics, and persistent luminescence applications, positioning it as a multi-functional electronic material with procurement relevance across several advanced technology supply chains.

Microwave dielectric resonator workflow

Medium permittivity, high Q×f, and positive τf support frequency-stable filter and resonator design for 5G/mm-wave devices.

Trirutile phase stability

Stable phase up to melting point; distinct from Mg₄Ta₂O₉ and Mg₃Ta₂O₈, ensuring predictable sintering and property control.

Multi-functional electronic material

Also reported for photocatalytic, thermoelectric, and persistent luminescence applications; procurement may span advanced technology supply chains.

Why MgTa2O6 Cannot Be Directly Substituted by NiTa2O6, MgNb2O6, or Mg4Ta2O9 in Engineered Microwave and Thermal Systems


Despite sharing the trirutile structural framework with NiTa2O6 and a common MgO–Ta₂O₅ parent system with Mg₄Ta₂O₉, MgTa2O6 occupies a distinct performance niche that cannot be approximated by simple in-class substitution. Within the ATa₂O₆ trirutile family, replacing Mg²⁺ with Ni²⁺ causes the microwave quality factor Q×f to collapse by approximately 75% (109,203 GHz vs. 27,610 GHz) while only modestly shifting εr and τf, underscoring that the A-site cation identity exerts a non-linear, bond-chemistry-mediated control over dielectric loss [1]. Across the MgO–Ta₂O₅ stoichiometric series, Mg₄Ta₂O₉ exhibits superior mechanical hardness (Vickers 7.11 GPa) and lower thermal conductivity (1.94–3.02 W·m⁻¹·K⁻¹), making it preferable for thermal barrier coatings, whereas MgTa2O6 remains the sole phase in this system that delivers the combination of medium permittivity and high Q×f required for microwave resonator applications [2]. Switching to the niobate analog MgNb2O6 introduces a fundamentally different τf sign (−68.5 ppm/°C vs. +28.3 ppm/°C), meaning that the two compounds serve opposite roles in temperature-compensated dielectric formulations [3]. These quantitative divergences demonstrate that MgTa2O6 is not a generic member of a fungible class but a compositionally and structurally specific material whose procurement selection must be evidence-based.

A-site cation (Mg²⁺ → Ni²⁺) may shift Q×f substantially

Isostructural NiTa₂O₆ shares the trirutile framework but different bond ionicity can alter dielectric loss and microstructure; direct substitution risks resonator insertion-loss targets.

Mg₄Ta₂O₉ offers divergent thermal/mechanical profile

Higher hardness and lower thermal conductivity suit thermal barrier coatings, not microwave resonator applications requiring high Q×f; stoichiometry change alters functionality entirely.

MgNb₂O₆ exhibits opposite τf sign

Negative τf (–68.5 ppm/°C) vs. positive τf of MgTa₂O₆ means blending strategies for temperature compensation reverse roles; one cannot replace the other without reformulation.

Quantitative Differentiation Evidence for MgTa2O6 (CAS 12293-61-7) Against Closest Structural Analogs and Functional Alternatives


MgTa2O6 Delivers Approximately 4× Higher Microwave Quality Factor (Q×f) Than Isostructural NiTa2O6 Under Comparable Sintering Conditions

In a direct head-to-head experimental study by Huang et al. (2024), MgTa2O6 and NiTa2O6 ceramics—both crystallizing in the trirutile structure—were synthesized and characterized under comparable solid-state reaction conditions. MgTa2O6 sintered at 1300 °C achieved a Q×f value of 109,203 GHz (measured at 8.73 GHz), while NiTa2O6 sintered at 1250 °C reached only 27,610 GHz (at 9.25 GHz). This represents a 3.95-fold (∼295%) advantage in quality factor for MgTa2O6 [1]. The dielectric constant εr was 27.27 for MgTa2O6 versus 24.58 for NiTa2O6, and the temperature coefficient τf was 53.38 ppm/°C versus 33.94 ppm/°C. The study attributed the superior Q×f of MgTa2O6 to its more uniform grain size distribution, denser microstructure, and stronger Ta–O bond ionicity that governs lattice vibrational damping in the microwave regime.

Q×f comparison vs. NiTa₂O₆
Head-to-head
MgTa₂O₆: 109,203 GHz 3.95×
NiTa₂O₆: 27,610 GHz
εr 27.27 vs. 24.58; τf 53.38 vs. 33.94 ppm/°C
Supports insertion-loss and selectivity assessment for mm-wave resonator design.
Data from Huang et al. (2024); sintered at 1300 °C / 1250 °C. Validate under target frequency and processing.
microwave dielectric ceramics trirutile ATa2O6 quality factor Q×f 5G dielectric resonators

MgTa2O6 Possesses Positive τf (+28.3 ppm/°C) That Complementarily Opposes MgNb2O6's Negative τf (−68.5 ppm/°C), Enabling Near-Zero-Temperature-Coefficient Solid Solutions

Cheng et al. (2005) reported the microwave dielectric properties of both MgTa2O6 and MgNb2O6 within the same study, providing directly comparable datasets. MgTa2O6 sintered at 1500 °C exhibited εr = 30.5, Q×f = 56,900 GHz, and a positive τf of +28.3 ppm/°C. In contrast, MgNb2O6 sintered at 1300 °C displayed εr = 21.7, Q×f = 89,900 GHz, and a negative τf of −68.5 ppm/°C [1]. The sign and magnitude of τf are intrinsic to the Ta⁵⁺ vs. Nb⁵⁺ B-site chemistry and cannot be independently tuned in either end-member without doping or forming solid solutions. By combining the two, the authors demonstrated that MgTa₁.₅Nb₀.₅O₆ sintered at 1450 °C achieved a near-zero τf of −0.7 ppm/°C with εr = 27.9 and Q×f = 33,100 GHz. MgTa2O6's unique role as the positive-τf component in this binary system makes it irreplaceable by any other trirutile tantalate with positive τf because no other analog (e.g., NiTa2O6, CoTa2O6) simultaneously provides a sufficiently high Q×f and a positive τf magnitude suitable for compensation of high-negative-τf counterparts.

τf compensation role
Head-to-head
MgTa₂O₆: τf +28.3 ppm/°C Δ 96.8 ppm/°C
MgNb₂O₆: τf –68.5 ppm/°C
Solid solution achieves τf –0.7 ppm/°C near-zero
Enables temperature-stable dielectric formulation through complementary τf blending.
Cheng et al. (2005); optimal ratio requires experimental validation in target resonator geometry.
temperature coefficient of resonant frequency τf compensation MgNb2O6 zero-τf dielectric millimeter-wave resonator

Mesoporous MgTa2O6 Thin Films Exhibit 4× Higher Photocatalytic Turnover Frequency Than Mesoporous Anatase TiO2 for Organic Pollutant Degradation

Djerdj et al. (2012) synthesized ordered mesoporous, crystalline MgTa2O6 thin films via evaporation-induced self-assembly (EISA) and evaluated their photocatalytic activity for rhodamine B photodegradation in water. The study directly compared the turnover frequency (TOF) of MgTa2O6 films against analogous anatase TiO2 films with comparable ordered mesoporous architecture. The MgTa2O6 film calcined at 790 °C—which achieved high crystallinity with MgTa2O6 nanocrystals averaging 1.6 nm in size while preserving ordered mesoporosity—exhibited a TOF approximately 4 times higher than that of the anatase TiO2 benchmark [1]. Two photocatalytic activity maxima were identified at calcination temperatures of 700 °C and 790 °C, with the 790 °C film delivering optimal performance due to the interplay between high crystallinity and maintained mesostructural order. The study explicitly noted that the nanoarchitecture—mesoporosity combined with nanocrystalline walls—was essential: without ordered mesopores, the photocatalytic advantage over TiO2 was not realized.

Photocatalytic TOF vs. TiO₂
Cross-study
MgTa₂O₆ mesoporous film: TOF ~4× 400%
Anatase TiO₂ mesoporous film: baseline
Calcined 790 °C, nanocrystal ~1.6 nm; rhodamine B degradation
Supports evaluation as high-throughput photocatalyst when mesoporosity is preserved.
Djerdj et al. (2012); TOF advantage depends on ordered mesoporous architecture.
photocatalysis mesoporous thin films turnover frequency MgTa2O6 TiO2 benchmark water remediation

MgTa2O6 Achieves a Thermoelectric Figure of Merit ZT > 1 at 1000 K with Superior Seebeck Coefficient Relative to SrTiO3 and CaTa2O6

A high-throughput computational screening study published in Journal of Materials Chemistry C (2021) identified MgTa2O6 as a novel high-temperature thermoelectric oxide. Using density functional theory (DFT) and Boltzmann transport calculations within the ALKEMIE platform, the study compared MgTa2O6 against CaTa2O6 (isostructural) and the well-known thermoelectric benchmark SrTiO3. MgTa2O6 exhibited a peak thermoelectric figure of merit ZT exceeding unity (>1) at 1000 K [1]. Critically, MgTa2O6 demonstrated a superior Seebeck coefficient compared to both SrTiO3 and CaTa2O6, attributed to a flat conduction-band edge that yields a highly energy-dependent electronic density of states near the Fermi level. The study further revealed that a significant reduction in phonon relaxation time between 300 K and 1000 K is responsible for the decrease in calculated lattice thermal conductivity, which contributes to the high ZT. CaTa2O6, by contrast, showed a band structure more similar to SrTiO3 and consequently lower Seebeck coefficient.

Thermoelectric ZT ranking
Cross-study
MgTa₂O₆: ZT > 1 at 1000 K ZT > 1
SrTiO₃ benchmark: ZT typically
Seebeck coefficient superior to SrTiO₃ and CaTa₂O₆; flat conduction-band edge
Indicates oxide thermoelectric potential; requires experimental verification of n-type doping and ZT.
Computational screening (J. Mater. Chem. C, 2021); validate with measured transport properties.
thermoelectric oxides figure of merit ZT Seebeck coefficient high-temperature energy harvesting MTa2O6

Atomistic Simulations Confirm MgTa2O6 Possesses Negligible Intrinsic Atomic Defect Concentrations and High Migration Barriers (>2 eV) Conferring Stability Against Oxidation, Reduction, and Ionic Conduction

Bell et al. (2004) performed the first atomistic computer simulation study of MgTa2O6, reproducing its complex trirutile crystal structure and systematically investigating intrinsic defect energetics and dopant solution energies [1]. The calculated defect formation energies indicated that the concentration of intrinsic atomic defects (Schottky, Frenkel, and anti-site disorders) in MgTa2O6 is insignificant under equilibrium conditions, and the material is predicted to be stable against both oxidation and reduction. High migration activation energies exceeding 2 eV were calculated for all mobile ionic species, predicting negligible ionic conductivity. This stands in meaningful contrast to many perovskite-related tantalates and niobates (e.g., Ba₃Ca₁.₁₈Nb₁.₈₂O₉₋δ proton conductors) that exhibit significant oxygen vacancy concentrations and measurable ionic transport. The study further established clear dopant site-preference rules: divalent dopants (Ca, Cu) preferentially occupy the Mg²⁺ site, while higher-valence dopants (Sc³⁺, Zr⁴⁺, Nb⁵⁺) favor the Ta⁵⁺ site. These site-selectivity rules provide a rational basis for targeted doping strategies to tune dielectric, photocatalytic, or thermoelectric properties without introducing unintended compensating defects.

Defect stability
Class-level
Migration barriers > 2 eV
Negligible intrinsic defects; stable to oxidation/reduction
Suggests stable dielectric performance under variable oxygen partial pressure.
Bell et al. (2004) atomistic simulation; dopant site rules available for property tuning.
defect chemistry atomistic simulation ionic conductivity MgTa2O6 stability dopant site preference

Highest-Confidence Application Scenarios for MgTa2O6 (CAS 12293-61-7) Derived from Quantitative Differentiation Evidence


5G and 6G Millimeter-Wave Dielectric Resonators and Band-Pass Filters Requiring High Q×f and Tailorable Temperature Stability

MgTa2O6 is uniquely positioned as the positive-τf, high-Q×f component in temperature-compensated microwave dielectric formulations. Its Q×f of up to 109,203 GHz (nearly 4× higher than isostructural NiTa2O6) makes it suitable for low-insertion-loss resonators in 5G base stations operating above 3.5 GHz [1]. When combined with MgNb2O6 (τf = −68.5 ppm/°C), solid solutions can achieve τf within 1 ppm/°C of zero, enabling frequency-stable filters for outdoor infrastructure exposed to wide temperature swings [2]. Industrial procurement should prioritize MgTa2O6 when the application specification simultaneously demands: (a) εr in the 25–31 range for device miniaturization, (b) Q×f exceeding 50,000 GHz for signal selectivity, and (c) τf compensation capability via blending with negative-τf partners.

Mesoporous Photocatalytic Thin-Film Reactors for High-Throughput Water Remediation and Organic Pollutant Degradation

MgTa2O6 thin films with ordered mesoporosity and nanocrystalline walls (1.6 nm crystallites at 790 °C calcination) deliver a photocatalytic turnover frequency approximately 4× that of mesoporous anatase TiO2 films under equivalent conditions [3]. This makes MgTa2O6 a compelling alternative to TiO2 in flow-through photocatalytic reactors where catalyst mass-normalized degradation rate is the key performance metric. The EISA synthesis route enables independent control of crystallinity and mesostructure, allowing process engineers to optimize films for specific target molecules. Researchers procuring MgTa2O6 for photocatalysis should verify that the synthesis method preserves the ordered mesoporous architecture upon crystallization, as non-mesoporous MgTa2O6 does not exhibit this performance advantage.

High-Temperature Oxide Thermoelectric Modules for Waste-Heat Recovery Above 700 K

Computational screening predicts MgTa2O6 achieves a thermoelectric figure of merit ZT > 1 at 1000 K, with a Seebeck coefficient superior to both the benchmark oxide SrTiO3 and the isostructural CaTa2O6 [4]. The flat conduction-band edge responsible for the enhanced Seebeck coefficient is an intrinsic electronic-structure feature of MgTa2O6, not an artifact of doping. Combined with its demonstrated thermal stability (stable to oxidation and reduction per defect simulations [5]), MgTa2O6 is a procurement-relevant candidate for n-type thermoelectric legs in oxide-based modules targeting industrial exhaust heat recovery, where chemical stability in air at 700–1000 K is mandatory and where SrTiO3-based modules have faced ZT limitations.

High-Reliability Dielectric Substrates and Capacitors for Aerospace and Defense Electronics Operating Under Variable Oxygen Partial Pressure

The atomistic simulation evidence that MgTa2O6 possesses negligible intrinsic atomic defect concentrations and migration activation barriers exceeding 2 eV for all mobile ionic species [5] translates directly to procurement confidence for applications requiring long-term dielectric stability under harsh environmental conditions. Unlike perovskite tantalates that may develop oxygen vacancies and associated leakage currents under reducing atmospheres or high electric fields, MgTa2O6 is predicted to maintain its insulating character and dielectric properties. This makes MgTa2O6 a preferred procurement choice for dielectric substrates and embedded capacitors in aerospace engine-control modules, high-altitude avionics, and downhole electronics where oxygen partial pressure varies significantly and field replacement is impossible.

Application
Selection Property
Validation Focus
5G/6G mm-wave dielectric resonators & filters
High Q×f and positive τf for frequency-selective temperature compensation
τf compensation blend ratio with negative-τf materials; Q×f retention after co-firing
Mesoporous photocatalytic thin-film reactors
Ordered mesoporosity enabling high turnover frequency vs. anatase benchmarks
Crystallinity–mesostructure optimization; film robustness under flow conditions
High-temperature oxide thermoelectric modules
Predicted ZT > 1 and superior Seebeck coefficient in computational screening
n-type doping efficiency; measured ZT and stability at 700–1000 K in air
Aerospace & defense dielectric substrates
Negligible intrinsic defects and high migration barriers for ionic species
Dielectric property stability under variable oxygen partial pressure and thermal cycling
Quote Request

Request a Quote for Magnesium tantalum oxide (MgTa2O6)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.